molecular formula C15H18ClN3 B11843900 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine CAS No. 169815-25-2

7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

Cat. No.: B11843900
CAS No.: 169815-25-2
M. Wt: 275.77 g/mol
InChI Key: QUDXYRXTOFIIQW-UHFFFAOYSA-N
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Description

7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is a compound that belongs to the quinoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine typically involves the reaction of 7-chloroquinoline with 2-(pyrrolidin-1-yl)ethylamine. One common method includes the use of ultrasound irradiation to facilitate the reaction, which has been shown to improve yields and reaction rates . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like copper(I) iodide to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yields and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In antimalarial applications, it can interfere with the parasite’s ability to detoxify heme, leading to its death. For anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is unique due to its combination of the quinoline and pyrrolidine moieties, which confer distinct biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry .

Properties

CAS No.

169815-25-2

Molecular Formula

C15H18ClN3

Molecular Weight

275.77 g/mol

IUPAC Name

7-chloro-N-(2-pyrrolidin-1-ylethyl)quinolin-4-amine

InChI

InChI=1S/C15H18ClN3/c16-12-3-4-13-14(5-6-17-15(13)11-12)18-7-10-19-8-1-2-9-19/h3-6,11H,1-2,7-10H2,(H,17,18)

InChI Key

QUDXYRXTOFIIQW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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